molecular formula C19H20N4O2S B3200763 (Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide CAS No. 1019095-56-7

(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide

Cat. No.: B3200763
CAS No.: 1019095-56-7
M. Wt: 368.5 g/mol
InChI Key: SIXXBQRYBGKIAC-XQRVVYSFSA-N
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Description

(Z)-N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide is a novel synthetic compound designed for biochemical research. It belongs to a class of heterocyclic compounds integrating a thiazole core linked to a pyrazole ring, a structural motif frequently associated with diverse pharmacological activities in medicinal chemistry . The presence of the (Z)-configured but-2-enamide chain is a key structural feature that may influence the molecule's conformation and interaction with biological targets. Potential Research Applications & Value: Compounds with this core structure have been investigated for several potential research applications. Thiazole and pyrazole derivatives are widely studied in anticancer research for their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) . Furthermore, similar molecules have demonstrated antimicrobial effects by inhibiting bacterial lipid biosynthesis enzymes . The structural elements are also found in ligands for various enzyme and receptor systems; for instance, closely related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), making them useful pharmacological tools . Handling & Compliance: This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-4-6-18(24)21-17-11-13(3)22-23(17)19-20-16(12-26-19)14-7-9-15(10-8-14)25-5-2/h4,6-12H,5H2,1-3H3,(H,21,24)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXXBQRYBGKIAC-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)/C=C\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide, a compound with the molecular formula C19H20N4O2S and a molecular weight of 368.5 g/mol, has garnered attention for its potential biological activities. This article focuses on summarizing its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole and other functional groups. The synthetic pathway often utilizes various reagents and conditions to achieve high yields and purity. For instance, the compound can be synthesized through a series of condensation reactions involving 4-(4-ethoxyphenyl)thiazole and 3-methylpyrazole derivatives, followed by appropriate purification methods such as recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterase type 5 (PDE5), which plays a crucial role in regulating cGMP levels in vascular tissues. This inhibition leads to vasodilation and increased blood flow, making these compounds potential candidates for treating erectile dysfunction .
  • COX Inhibition : Some derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. The IC50 values for COX inhibition range widely, indicating varying potency among different compounds .
  • Anticancer Activity : Preliminary studies have indicated that thiazole and pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although specific pathways for this compound remain to be elucidated.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds in the literature:

Compound NameActivity TypeIC50 Value (μM)Reference
Compound APDE5 Inhibition10
Compound BCOX-1 Inhibition6.34
Compound CCOX-2 Inhibition0.09
Compound DCytotoxicity (Cancer)N/A

Case Studies

Several studies have investigated the biological activities of thiazole and pyrazole derivatives similar to this compound:

  • Study on PDE5 Inhibition : A series of thiazole derivatives were synthesized and screened for PDE5 activity. Compounds demonstrated varying degrees of inhibition compared to sildenafil, indicating potential therapeutic applications in erectile dysfunction .
  • Anti-inflammatory Properties : Another study evaluated the COX inhibitory effects of thiazole derivatives, with significant activity noted against both COX isoforms. This suggests a dual mechanism that could be beneficial in managing inflammatory conditions .
  • Anticancer Research : Research has shown that certain pyrazole-thiazole hybrids exhibit cytotoxic effects against several cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. What are the foundational synthetic routes for (Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide?

The synthesis typically involves multi-step protocols:

  • Thiazole intermediate formation : Reacting 4-ethoxyphenyl thiourea with α-haloketones to form the thiazole core.
  • Pyrazole ring construction : Cyclization of hydrazine derivatives with β-ketoesters or via diazotization of cyanoacetamide intermediates.
  • Amide coupling : Final coupling of the thiazole-pyrazole intermediate with (Z)-but-2-enoic acid using carbodiimide-based reagents (e.g., EDC/HCl). Key reagents include hydrazonyl halides and α-halo-carbonyl compounds, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the pyrazole and thiazole rings, and Z-configuration of the enamide group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous determination of stereochemistry, particularly the Z-isomer geometry (e.g., comparing dihedral angles in crystal structures) .

Q. How do substituents (e.g., ethoxy, methyl) influence the compound’s stability and reactivity?

  • Ethoxy group : Enhances electron density in the thiazole ring via resonance, increasing stability toward electrophilic attack but potentially reducing solubility in polar solvents.
  • Methyl group on pyrazole : Steric hindrance may slow nucleophilic substitution at the pyrazole C-3 position. Stability studies (e.g., TGA/DSC) under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor the Z-isomer during enamide formation?

  • Stereochemical control : Use of bulky bases (e.g., DBU) to minimize epimerization.
  • Solvent effects : Non-polar solvents (e.g., toluene) favor Z-configuration by reducing dipole-dipole interactions.
  • Catalysts : Palladium-catalyzed coupling under inert atmospheres to prevent oxidation. Monitor reaction progress via TLC (Rf comparison with authentic Z/E standards) and isolate isomers using preparative HPLC with chiral columns .

Q. What in vitro models are suitable for evaluating mGluR5 modulation by this compound?

  • Receptor binding assays : Competitive displacement of [³H]MPEP in HEK293 cells expressing human mGluR5.
  • Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) in response to glutamate stimulation.
  • Selectivity profiling : Cross-test against mGluR1–8 subtypes to confirm specificity. Structural analogs with thiophene substitutions show enhanced selectivity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Purity validation : Re-analyze compound purity via HPLC (>98%) and exclude batch variability.
  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and control for serum interference.
  • Metabolic stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to identify metabolite-driven discrepancies .

Q. What strategies identify critical functional groups for antipsychotic activity?

  • SAR studies : Synthesize derivatives with modifications to the ethoxyphenyl, thiazole, or enamide groups.
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with mGluR5’s allosteric pocket.
  • In vivo validation : Test lead compounds in rodent models (e.g., MK-801-induced hyperlocomotion) for behavioral efficacy .

Methodological Notes

  • Data tables (e.g., NMR chemical shifts, IC50 values) should be cross-referenced with published crystallographic data and receptor-binding kinetics .
  • Contradictory evidence : Discrepancies in bioactivity may arise from differences in cell membrane permeability or metabolic stability; always include positive controls (e.g., MPEP for mGluR5 assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide

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